3-Cyanophenol

Beschreibung

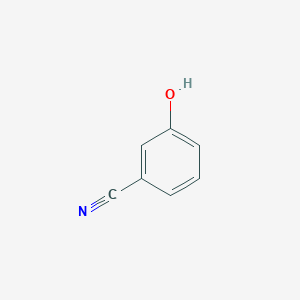

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-hydroxybenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO/c8-5-6-2-1-3-7(9)4-6/h1-4,9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGHBRHKBCLLVCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10236272 | |

| Record name | m-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873-62-1 | |

| Record name | 3-Cyanophenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=873-62-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | m-Hydroxybenzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000873621 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Cyanophenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60108 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | m-Hydroxybenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10236272 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | m-hydroxybenzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.678 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Cyanophenol and Its Derivatives

Recent Advances in Synthetic Routes to 3-Cyanophenol

Traditional multi-step processes for synthesizing this compound are continually being refined and replaced by more advanced methodologies, including novel catalytic systems and photochemical approaches that offer improved yields and milder reaction conditions.

A notable advancement in the synthesis of phenolic compounds is the ipso-hydroxylation of arylboronic acids. This method provides a direct route to introduce a hydroxyl group onto an aromatic ring at the position of the boronic acid functionality. The synthesis of this compound can be achieved from 3-cyanophenylboronic acid using this approach. chemicalbook.com

One effective protocol involves the use of an oxidizing agent to facilitate the C-B bond cleavage and subsequent hydroxylation. nih.gov For instance, the reaction of 3-cyanophenylboronic acid with an aqueous solution of hydrogen peroxide in the presence of a ZnO nanocatalyst under aerobic conditions at room temperature has been demonstrated. chemicalbook.com The reaction proceeds as follows:

Reaction Scheme for Ipso-Hydroxylation of 3-Cyanophenylboronic Acid:

This image is a placeholder and does not represent the actual reaction scheme.

The process is monitored by thin-layer chromatography (TLC), and upon completion, the product is extracted and purified. chemicalbook.com Catalyst-free methods have also been developed, utilizing oxidants like sodium perborate (B1237305) in water or even under solvent-free conditions, presenting a greener alternative. nih.govrsc.org The reaction mechanism is understood to be a nucleophilic process. rsc.org

Table 1: Selected Conditions for Ipso-Hydroxylation of Arylboronic Acids

| Arylboronic Acid Substrate | Oxidant | Catalyst/Conditions | Solvent | Yield (%) |

|---|---|---|---|---|

| Phenylboronic acid | Sodium perborate | Catalyst-free | Water | 92 |

| 3-Cyanophenylboronic acid | 30% H₂O₂ | ZnO nanocatalyst | Water | - |

| Arylboronic acids with methyl/methoxyl groups | Sodium perborate | Catalyst-free | Water | 81-87 |

| Halogen substituted arylboronic acids | Sodium perborate | Catalyst-free | Water | Satisfactory |

Data compiled from multiple sources. chemicalbook.comnih.gov

An innovative synthetic route to cyanophenols involves the thermal rearrangement of specifically substituted azidoquinones. The thermolysis of 4-alkynyl-3-azido-1,2-benzoquinones in a refluxing solvent leads to the formation of cyanophenols through a (2-alkynylethenyl)ketene intermediate. acs.org This transformation represents a specialized pathway for constructing the cyanophenol scaffold from complex cyclic precursors. The reaction of 3-azidoquinones can generate (2-aryl-2-cyanoethenyl)ketenes, which then undergo rearrangement to yield annulated cyanophenols.

Photochemistry provides unique pathways for molecular transformations, including the synthesis of phenolic compounds. A significant approach is the photochemical rearrangement of bicyclic precursors. The irradiation of a 6-nitrile-substituted bicyclo[3.1.0]hex-3-en-2-one with 300 nm light in acetone (B3395972) results in the exclusive formation of 3-hydroxybenzonitrile (this compound). This process is believed to occur through a diradical or zwitterionic intermediate, which, after a 1,2-hydrogen shift, yields the aromatic phenol (B47542) derivative.

The dehydration of a primary amide group is a classical and direct method for synthesizing nitriles. In the context of this compound synthesis, this involves the dehydration of 3-hydroxybenzamide. Various dehydrating agents can be employed for this transformation. A notable method involves the use of a thionyl halide, such as thionyl chloride, to facilitate the dehydration reaction. google.com This reaction can be carried out in the liquid phase, either using the starting hydroxybenzamide as the solvent or an inert organic solvent like aliphatic or aromatic hydrocarbons. google.com This method avoids the use of reagents like phosphorus pentoxide, which can lead to the formation of difficult-to-separate byproducts. google.com

Synthesis of this compound Derivatives

The bifunctional nature of this compound, possessing both a hydroxyl and a nitrile group, makes it a versatile building block for the synthesis of more complex molecules.

The hydroxyl group of this compound can undergo various reactions typical of phenols, allowing for the synthesis of a wide range of derivatives.

Etherification: Aryl ethers can be synthesized from this compound through reactions such as the Mitsunobu reaction. This reaction typically involves reacting the phenol with an alcohol in the presence of triphenylphosphine (B44618) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Esterification: The hydroxyl group can be readily converted to an ester.

Steglich Esterification: This method utilizes a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) or dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate the reaction between a carboxylic acid and the phenolic hydroxyl group of this compound.

Oxidative Esterification: Recent advances include visible-light-induced, photocatalyst-free oxidative esterification methods.

These functionalization reactions at the hydroxyl group are crucial for modifying the properties of this compound and incorporating it into larger, more complex molecular architectures for various applications.

Functionalization at the Hydroxyl Group.

Etherification Reactions

The phenolic hydroxyl group of this compound is a prime site for functionalization, most commonly through etherification (O-alkylation) to form aryl ethers. This transformation is typically achieved by deprotonating the phenol with a base to form the more nucleophilic phenoxide ion, which then undergoes a nucleophilic substitution reaction with an alkylating agent. The choice of base and alkylating agent allows for the synthesis of a wide range of 3-cyanophenyl ethers. The alkylation of phenols can sometimes lead to a competition between O-alkylation and C-alkylation, though O-alkylation is generally favored under many conditions. researchgate.net

Commonly employed methods for phenol etherification include reaction with alkyl halides, sulfates, or carboxylates in the presence of a base. google.com The development of catalytic systems, including both acid and base catalysts, has been a subject of significant interest to improve selectivity and yield. researchgate.net

| Alkylating Agent | Base/Catalyst | General Conditions | Product Type |

|---|---|---|---|

| Alkyl Halide (e.g., CH₃I, C₅H₁₁Br) | Strong Base (e.g., NaH, K₂CO₃) | Aprotic solvent (e.g., DMF, Acetone), RT to reflux | 3-(Alkoxy)benzonitrile |

| Dimethyl Carbonate | Basic Catalyst | Elevated temperature and pressure | 3-Methoxybenzonitrile (Anisole derivative) |

| Alcohols | Acid Catalyst (e.g., cation exchange resins) | High temperature | 3-(Alkoxy)benzonitrile |

Functionalization at the Nitrile Group

The cyano group is one of the most versatile functionalities in organic chemistry due to its ability to be transformed into various other functional groups, including amines, amides, and carboxylic acids. researchgate.netresearchgate.net Its linear structure and unique electronic properties, characterized by a polarized carbon-nitrogen triple bond, make it susceptible to nucleophilic attack at the carbon atom. ebsco.comlibretexts.org

The nitrile group of this compound can be reduced to a primary amine, yielding 3-(aminomethyl)phenol. This transformation is a valuable synthetic route to benzylic amines. The reduction is typically accomplished using powerful reducing agents that can break the C≡N triple bond. Lithium aluminum hydride (LiAlH₄) is a widely used reagent for this purpose, effectively converting nitriles to primary amines. researchgate.net Catalytic hydrogenation over metal catalysts such as Raney nickel or palladium is another common method. The choice of catalyst and reaction conditions (e.g., pressure, temperature, solvent) can be optimized to achieve high yields and selectivity for the desired primary amine.

| Reagent/Catalyst | Solvent | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) followed by H₂O workup | Anhydrous Ether or THF | 3-(Aminomethyl)phenol |

| H₂ / Raney Nickel | Ethanol, Ammonia | 3-(Aminomethyl)phenol |

| H₂ / Palladium on Carbon (Pd/C) | Methanol (B129727) or Ethanol | 3-(Aminomethyl)phenol |

The nitrile group can undergo hydrolysis under acidic or basic conditions to yield either a carboxamide or a carboxylic acid. This reaction proceeds in a stepwise manner. Partial hydrolysis first converts the nitrile to a carboxamide (3-hydroxybenzamide). Under more forcing conditions (e.g., prolonged heating), the carboxamide can be further hydrolyzed to the corresponding carboxylic acid (3-hydroxybenzoic acid). ebsco.com By carefully controlling the reaction conditions, such as temperature, reaction time, and the concentration of the acid or base, it is often possible to selectively isolate the intermediate amide. ebsco.com

Electrophilic Aromatic Substitution on the Phenolic Ring

The regioselectivity of electrophilic aromatic substitution (SEAr) on the this compound ring is dictated by the combined electronic effects of the hydroxyl (-OH) and cyano (-CN) groups. wikipedia.org

Hydroxyl Group (-OH): The -OH group is a strongly activating, ortho, para-directing group. lkouniv.ac.inlibretexts.org It donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (arenium ion) formed during electrophilic attack at the ortho and para positions. libretexts.org

Cyano Group (-CN): The -CN group is a deactivating, meta-directing group. lkouniv.ac.inyoutube.com It withdraws electron density from the ring through both induction and resonance, destabilizing the arenium ion intermediate, particularly when the attack is at the ortho and para positions. youtube.com

In this compound, these effects are combined. The powerful activating and ortho, para-directing effect of the hydroxyl group dominates. Therefore, electrophilic substitution is expected to occur at the positions ortho and para to the hydroxyl group (positions 2, 4, and 6) and meta to the cyano group. The strongest activation is at positions 2, 4, and 6. For example, in reactions like halogenation or nitration, the incoming electrophile will be directed to these positions. libretexts.org The strongest activator generally "wins" in directing the substitution. lkouniv.ac.in

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. nobelprize.org Derivatives of this compound can be employed as substrates in several of these key transformations, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. mdpi.comnih.gov

To make the phenol reactive in these couplings, the hydroxyl group is typically converted into a better leaving group, such as a triflate (-OTf). This allows the 3-cyanophenyl triflate to act as the electrophilic partner.

Suzuki-Miyaura Coupling: This reaction creates a C-C bond between an organoboron compound (like a boronic acid) and an organic halide or triflate, catalyzed by a palladium complex. mdpi.comlibretexts.orgorganic-chemistry.org A 3-cyanophenyl triflate derivative could be coupled with various aryl or vinyl boronic acids to synthesize complex biaryl structures. The reaction typically proceeds via a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. libretexts.orgyoutube.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between an aryl halide or triflate and an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This method allows for the synthesis of N-aryl amines from 3-cyanophenyl triflate and a primary or secondary amine. The development of specialized phosphine (B1218219) ligands has been crucial to the broad applicability and high efficiency of this reaction. wikipedia.org

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 3-Cyanophenyl triflate + R-B(OH)₂ | Pd(0) source (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Aryl-Aryl or Aryl-Vinyl (C-C) |

| Buchwald-Hartwig Amination | 3-Cyanophenyl triflate + R¹R²NH | Pd(0)/Pd(II) source, Phosphine Ligand, Base (e.g., NaOtBu) | Aryl-Nitrogen (C-N) |

Stereoselective and Asymmetric Synthesis Involving this compound Scaffolds

The this compound framework can be incorporated into molecules designed for stereoselective and asymmetric synthesis. purdue.edu Chiral molecules containing this scaffold can be synthesized, or the scaffold itself can be part of a chiral ligand or catalyst that induces stereoselectivity in a chemical reaction.

Asymmetric catalysis is a powerful method for producing enantiomerically pure compounds. nih.gov This often involves a metal catalyst coordinated to a chiral ligand. Derivatives of this compound could be used to construct such ligands, where the electronic properties of the cyano and hydroxyl (or ether) groups could influence the catalytic activity and enantioselectivity. For instance, the scaffold could be integrated into larger, sterically defined structures like BINOL or TADDOL derivatives, which are known to be effective in various asymmetric transformations. nih.govfrontiersin.org The goal is to create a chiral environment around the catalyst's active site that favors the formation of one enantiomer of the product over the other. rsc.org

Advanced Spectroscopic and Computational Characterization of 3 Cyanophenol

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, serves as a powerful tool for elucidating the structural characteristics of 3-Cyanophenol by probing its molecular vibrations.

FTIR spectroscopy of this compound reveals characteristic absorption bands that correspond to the vibrational modes of its functional groups and aromatic ring. The technique is valuable for both qualitative identification and quantitative analysis. richmondscientific.com For accurate quantitative measurements, proper sample preparation to ensure homogeneity and consistent thickness is crucial, as is the mitigation of interferences from factors like water vapor. richmondscientific.com

Key vibrational frequencies for this compound observed in FTIR spectra include:

O-H Stretching: This vibration of the hydroxyl group typically appears as a broad band in the high-frequency region of the spectrum.

C≡N Stretching: The stretching vibration of the cyano group gives rise to a sharp, intense peak in a region where few other functional groups absorb, making it a distinctive marker for the molecule. acs.org

Aromatic C-H Stretching: These vibrations are observed at wavenumbers just above 3000 cm⁻¹.

Ring C=C Stretching: The stretching vibrations of the benzene (B151609) ring carbons are found in the 1400-1600 cm⁻¹ region.

In-plane O-H Bending and C-O Stretching: These modes are typically coupled and appear in the fingerprint region of the spectrum.

The precise positions of these bands can be influenced by intermolecular interactions, such as hydrogen bonding.

Raman spectroscopy provides complementary information to FTIR, as it is based on the inelastic scattering of light by molecular vibrations. researchgate.net It is particularly effective for analyzing the non-polar bonds and symmetric vibrations within the this compound molecule. A notable feature in the Raman spectrum of this compound is the intense signal from the C≡N stretching vibration. acs.orgresearchgate.net This characteristic peak has been utilized in studies to quantify the penetration of this compound into skin layers. acs.orgnpl.co.uk In such experiments, a diode laser operating at 785 nm is often used for excitation, with spectra acquired over a specific frequency range to monitor the C≡N signal. acs.org

This compound can exist as two different planar rotamers: cis and trans. These conformers are defined by the orientation of the hydroxyl (-OH) group relative to the cyano (-CN) group. researchgate.netnih.gov

cis-3-Cyanophenol: The hydroxyl group is oriented towards the cyano group.

trans-3-Cyanophenol: The hydroxyl group is oriented away from the cyano group.

Theoretical calculations, such as those at the MP2/6-311++G(d,p) level, predict that the cis conformer is slightly more stable than the trans conformer. nih.gov Experimental studies using laser-induced fluorescence and fluorescence dip-IR spectroscopy have successfully observed both rotamers in jet-cooled environments. researchgate.net Rotational spectroscopy measurements have also distinguished between the cis and trans forms, providing precise rotational constants for each. For cis-m-cyanophenol, the rotational constants are A = 3408.9200(2) MHz, B = 1205.8269(2) MHz, and C = 890.6672(1) MHz. nih.gov For the trans form, they are A = 3403.1196(3) MHz, B = 1208.4903(2) MHz, and C = 891.7241(2) MHz. nih.gov While an intramolecular hydrogen bond stabilizes the cis conformer in o-cyanophenol, no such interaction is evident in cis-m-cyanophenol. nih.gov

Electronic Spectroscopy and Photochemistry

The electronic transitions and photochemical behavior of this compound are explored using UV-Vis and fluorescence spectroscopy, revealing insights into its excited states and reactivity upon light absorption.

The UV-Vis spectrum of phenols is characterized by absorption bands corresponding to π → π* transitions within the aromatic ring. For phenol (B47542) itself, a major absorbance peak is observed around 270 nm. researchgate.net The substitution of the cyano group in this compound modifies the electronic structure and thus the absorption spectrum.

Studies on the photochemistry of the related isomer, 2-cyanophenol, in a low-temperature argon matrix have shown that UV irradiation can induce several photoreactions. researchgate.netacs.org These include O-H bond cleavage, which leads to the formation of a phenoxyl radical and a hydrogen atom, and subsequent recombination to form an oxo tautomer. researchgate.netacs.org Another observed process is decomposition, yielding fulvenone, HCN, and HNC. researchgate.netacs.org Furthermore, a fishersci.canih.gov H-shift from the hydroxyl to the cyano group can occur, resulting in an isomeric ketenimine. acs.org While these specific photoreactions have been detailed for the 2-isomer, they provide a framework for understanding the potential photochemical pathways available to this compound under UV irradiation.

Fluorescence spectroscopy is a sensitive technique for studying the first electronically excited state (S₁) of molecules. Laser-induced fluorescence (LIF) studies on jet-cooled this compound have identified the presence of both cis and trans rotamers, which exhibit very similar spectroscopic properties. researchgate.net Theoretical and experimental work has also investigated the fluorescence of various cyanophenol isomers. sxu.edu.cn For the related p-cyanophenol, the electronic origin (S₀ → S₁) was assigned at 35547.5 cm⁻¹, and dispersed fluorescence was used to measure the ground state (S₀) vibrations. rsc.orgrsc.org The vibronic activity of low-frequency modes in p-cyanophenol suggests a significant change in the geometry of the cyano group upon electronic excitation. rsc.orgrsc.org Similar detailed studies on this compound help to characterize its excited state structure and dynamics.

Mass Analyzed Threshold Ionization (MATI) Spectroscopy

Mass Analyzed Threshold Ionization (MATI) spectroscopy is a powerful technique for obtaining detailed information about the vibrational and electronic structure of cations. While specific MATI studies on this compound are not extensively documented in the provided results, the methodology has been successfully applied to its isomers, such as 2-cyanophenol and 4-cyanophenol, as well as structurally similar molecules like 3-fluorobenzonitrile. sxu.edu.cnresearchgate.netmdpi.comresearchgate.net

For instance, in the study of 2-cyanophenol, MATI spectroscopy, in conjunction with photoionization efficiency spectroscopy, precisely determined its ionization energy to be 73118 ± 5 cm⁻¹. sxu.edu.cn Similarly, the adiabatic ionization energy of 4-cyanophenol was found to be 72698 ± 5 cm⁻¹ using MATI, providing insight into the vibrational frequencies of the p-cyanophenol cation. researchgate.net For 3-fluorobenzonitrile, the adiabatic ionization energy was determined to be 78873 ± 5 cm⁻¹. mdpi.com These studies showcase the capability of MATI to provide highly accurate ionization energies and cationic vibrational data, which are crucial for understanding the influence of substituent groups on the electronic properties of the benzene ring. sxu.edu.cnresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For this compound, both ¹H and ¹³C NMR data are available, providing a complete picture of its carbon-hydrogen framework. nih.govchemicalbook.com

¹H NMR: The proton NMR spectrum of this compound shows distinct signals for the aromatic protons and the hydroxyl proton. chemicalbook.com The aromatic protons typically appear in the range of δ 7.4–7.6 ppm, while the phenolic -OH proton signal is observed around δ 10.2 ppm.

¹³C NMR: The carbon NMR spectrum provides information on the different carbon environments within the molecule. nih.gov Key chemical shifts include those for the carbon attached to the hydroxyl group (C-OH) at approximately δ 160 ppm and the carbon of the nitrile group (-CN) between δ 115–120 ppm.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of a compound. The electron ionization mass spectrum (EI-MS) of this compound shows a molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 119.04, which corresponds to its molecular weight. nist.gov This technique, often coupled with Gas Chromatography (GC-MS), allows for the separation and identification of this compound in complex mixtures. nih.gov The NIST WebBook and PubChem databases provide access to the mass spectrum of this compound, showing a total of 62 peaks in one of the main library entries. nih.govnist.gov

Advanced Computational Chemistry Approaches

Computational chemistry offers a theoretical lens to explore the properties of molecules, complementing experimental findings. bioisi.ptnih.gov For this compound, these methods have been employed to investigate its structure, energetics, and spectroscopic features.

Ab Initio and Density Functional Theory (DFT) Calculations

Ab initio and Density Functional Theory (DFT) are two of the most prominent computational methods used to study molecular systems. benthamscience.commdpi.com These calculations have been applied to this compound and its isomers to predict various properties with a high degree of accuracy. researchgate.netresearchgate.netresearchgate.net

The standard molar enthalpy of formation (ΔfH°m) is a key thermochemical parameter that quantifies the energy change when a compound is formed from its constituent elements in their standard states. wikipedia.org For this compound in the gaseous phase, this value has been experimentally determined and computationally estimated.

Experimental work involving static bomb combustion calorimetry and Calvet microcalorimetry has established the standard molar enthalpy of formation for gaseous this compound as (37.8 ± 2.2) kJ·mol⁻¹. researchgate.netresearchgate.net

Computational approaches, specifically single-point MP2 and DFT energy calculations, have been used to estimate the enthalpies of formation. researchgate.netresearchgate.net These theoretical results have shown good agreement with the experimental findings, validating the computational models used. researchgate.net

Table of Experimentally Determined and Calculated Gaseous Enthalpies of Formation for Cyanophenol Isomers

| Compound | Experimental ΔfH°m (gas) (kJ·mol⁻¹) |

| 2-Cyanophenol | 32.8 ± 2.1 researchgate.netresearchgate.net |

| This compound | 37.8 ± 2.2 researchgate.netresearchgate.net |

| 4-Cyanophenol | 35.1 ± 2.5 researchgate.netresearchgate.net |

O-H Bond Dissociation Energies and Acidity

The O-H bond dissociation enthalpy (BDE) and acidity of this compound have been investigated through computational chemistry, providing insights into its reactivity. Density Functional Theory (DFT) calculations, specifically using the (RO)B3LYP procedure with 6-311G(d,p) and 6-311++G(2df,2p) basis sets, have been employed to determine these properties. mdpi.comresearchgate.net The calculated BDE for the O-H bond in meta-cyanophenol at 298 K is reported to be 89.2 kcal/mol with the 6-311G(d,p) basis set and 87.7 kcal/mol with the larger 6-311++G(2df,2p) basis set. mdpi.com

These computational studies compare the properties of this compound to other substituted phenols. mdpi.comresearchgate.net The position of the electron-withdrawing cyano group influences the BDE. For comparison, the calculated BDE(O-H) for phenol is 86.5 kcal/mol (at the (RO)B3LYP/6-311++G(2df,2p) level), indicating that the meta-cyano substitution slightly increases the O-H bond strength compared to phenol. mdpi.com

Gas-phase acidity has also been estimated through theoretical calculations. researchgate.net Ab initio and DFT calculations were used to determine the gas-phase acidities of cyanophenol isomers. researchgate.net The enhanced acidity of phenols in their first excited singlet state (S1) compared to the ground state (S0) has also been a subject of theoretical investigation. researchgate.net Ab initio studies suggest that the significant increase in acidity upon electronic excitation arises primarily from electronic effects in the deprotonated species (phenolate) rather than major changes in the acid itself. researchgate.net

Calculated O-H Bond Dissociation Enthalpies (BDE) for this compound

| Computational Method | Basis Set | BDE (kcal/mol) | Reference |

|---|---|---|---|

| (RO)B3LYP | 6-311G(d,p) | 89.2 | mdpi.com |

| (RO)B3LYP | 6-311++G(2df,2p) | 87.7 | mdpi.com |

Vibrational Frequency Calculations and Spectral Simulations

Vibrational frequency analysis of this compound has been performed using computational methods to understand its infrared (IR) spectra and vibrational dynamics. korea.ac.kr DFT calculations, such as those at the B3LYP/6-311++G(d,p) level, have been used to compute the harmonic vibrational frequencies and simulate the IR spectrum of the molecule. uc.pt These calculations are crucial for assigning experimentally observed spectral bands to specific molecular motions. uc.pt

Studies combining time- and frequency-resolved pump-probe and two-dimensional IR spectroscopy have investigated the nitrile (C≡N) stretching mode of this compound in methanol (B129727). korea.ac.kr In its neutral state in a methanol solution, the peak frequency for the C≡N stretch of this compound is observed at 2236 cm⁻¹. korea.ac.kr Upon deprotonation to form the cyanophenoxide anion, this frequency experiences a red-shift of 11 cm⁻¹. korea.ac.kr Such shifts, along with changes in integrated intensity, are sensitive to the electronic structure modifications resulting from deprotonation. researchgate.net

Theoretical simulations help to interpret complex spectral features. For instance, calculations have shown that for the 3-cyanophenoxide anion, the conversion from the neutral molecule causes a 13 cm⁻¹ frequency decrease in the cyano stretching band and a 2.3-fold increase in its integrated intensity. researchgate.net These simulations support experimental findings and provide a deeper understanding of the relationship between molecular structure and vibrational spectra. uc.ptresearchgate.net

Experimental and Calculated Vibrational Frequencies for the Nitrile Stretch in this compound

| Species | Solvent | Experimental Frequency (cm⁻¹) | Calculated Frequency Shift upon Deprotonation (cm⁻¹) | Reference |

|---|---|---|---|---|

| This compound (Neutral) | Methanol | 2236 | N/A | korea.ac.kr |

| 3-Cyanophenoxide (Anion) | Methanol | 2225 | -13 | korea.ac.krresearchgate.net |

Excited State (S1) and Cationic Ground State (D0) Analysis

The electronically excited state (S1) and cationic ground state (D0) of cyanophenol isomers have been characterized through a combination of spectroscopic experiments and quantum chemical calculations. sxu.edu.cnresearchgate.net Techniques such as resonance-enhanced multiphoton ionization (REMPI) and mass-analyzed threshold ionization (MATI) spectroscopy provide detailed information on the vibronic structures of these states. sxu.edu.cnresearchgate.net

For substituted phenols, the S1 ← S0 transition energies are typically red-shifted compared to phenol, regardless of whether the substituent is electron-donating or electron-withdrawing. researchgate.net Theoretical studies on the excited states of cyanophenols have been performed to understand properties like excited-state acidity. researchgate.net Ab initio calculations on the S0 and S1 states, using methods like the polarizable continuum model for solution-phase effects, help to elucidate the electronic rearrangements that occur upon excitation. researchgate.net

Analysis of the cationic ground state (D0) reveals the influence of the cyano group on the molecule's ionization energy (IE). The cyano group is strongly electron-withdrawing, which generally increases the IE of benzonitrile (B105546) derivatives compared to their parent molecules. sxu.edu.cn For instance, the adiabatic IE of p-cyanophenol has been precisely determined to be 72,698 ± 5 cm⁻¹. researchgate.net While specific MATI spectra for this compound are not detailed in the provided sources, studies on isomers like 2-cyanophenol and 4-cyanophenol show that the most active vibrations in the D0 state are typically related to in-plane ring deformations. sxu.edu.cnresearchgate.net The molecular structures in the S1 and D0 states are often found to be similar, leading to strong Franck-Condon factors and adherence to the Δν = 0 propensity rule in MATI spectra. sxu.edu.cn

Vibronic Coupling and Hydrogen Bonding Studies

The interplay of electronic and vibrational motions, known as vibronic coupling, and non-covalent interactions like hydrogen bonding are crucial to the photophysics of this compound, particularly in dimeric systems. The meta-cyanophenol dimer, (mCP)₂, forms a doubly hydrogen-bonded, centrosymmetric structure. core.ac.uk The intermolecular coupling within this dimer splits the monomer's excited state into two non-degenerate excitonic states, S1 and S2. core.ac.uk

Unlike other similar dimers, the S0 → S1 transition in the (mCP)₂ dimer is electronically allowed, while the S0 → S2 transition is forbidden. core.ac.uk The vibronic coupling between these S1 and S2 states and various intra- and intermolecular vibrations significantly impacts the observed excitonic splitting. core.ac.uk Multimode vibronic coupling models that include both totally symmetric (ag) and non-totally symmetric (au) vibrational modes have been used to simulate and explain the S0 → S1/S2 vibronic spectrum. core.ac.uk These theoretical treatments show that the coupling of electronic states to vibrations can lead to "vibronic quenching," where the observed splitting is much smaller than the purely electronic splitting predicted by ab initio calculations. core.ac.uk

The hydrogen bonding dynamics of this compound in solution have been explored using ultrafast vibrational spectroscopy. korea.ac.kr Studies in methanol, using the nitrile stretch as a vibrational probe, have investigated the energy relaxation pathways. korea.ac.kr It was found that the vibrational energy from the nitrile stretch mode initially relaxes to other intramolecular modes rather than directly to the solvent modes, highlighting the efficiency of intramolecular vibrational energy redistribution (IVR). korea.ac.krresearchgate.net

Molecular Dynamics Simulations of this compound Systems

Molecular dynamics (MD) simulations are a powerful tool for studying the behavior of molecules at an atomic level over time. nih.gov For this compound, MD simulations, particularly quantum mechanical/molecular mechanical (QM/MM) methods, have been used to investigate its behavior in solution and to complement experimental findings from ultrafast spectroscopy. korea.ac.kr

These simulations provide detailed insights into solute-solvent interactions, such as hydrogen-bonding dynamics. korea.ac.krresearchgate.net In studies of cyanophenols in methanol, QM/MM MD simulations were performed to understand why vibrational energy relaxation appears to be dominated by intramolecular pathways. korea.ac.kr The simulations can model the time evolution of the hydrogen bonds between the phenol's hydroxyl group, the nitrile group, and the surrounding solvent molecules, providing a molecular-level picture of the solvation environment. researchgate.netaip.org

While large-scale MD simulations focusing exclusively on bulk properties of this compound are not prominent in the provided literature, their application in the context of spectroscopy demonstrates their utility. nih.gov By simulating the atomic motions and interactions, MD can help interpret complex experimental data, such as the non-exponential decay kinetics observed in pump-probe experiments, and elucidate the mechanisms behind phenomena like vibrational energy relaxation. korea.ac.krnih.gov

Chemical Reactivity and Reaction Mechanisms of 3 Cyanophenol

General Reaction Types

3-Cyanophenol, also known as 3-hydroxybenzonitrile, possesses two functional groups, a hydroxyl (-OH) group and a cyano (-CN) group, attached to a benzene (B151609) ring. This structure allows it to participate in a variety of chemical reactions, including oxidation, reduction, and electrophilic aromatic substitution.

The phenolic group of this compound can undergo oxidation. While the presence of the electron-withdrawing cyano group in the meta position does not inhibit electro-oxidation to the same extent as ortho or para substitution, it does influence the reaction. illinois.edu Studies have shown that the oxidation of phenols can lead to the formation of quinones or polymeric films. illinois.edu Common oxidizing agents used for phenol (B47542) oxidation include potassium permanganate (B83412) and chromium trioxide.

The nitrile group of this compound is susceptible to reduction. This reaction typically converts the cyano group into a primary amine (-CH₂NH₂). Common methods for nitrile reduction include catalytic hydrogenation using hydrogen gas with a metal catalyst like nickel or platinum, or chemical reduction with reagents such as lithium aluminum hydride (LiAlH₄) in a non-aqueous solvent like dry ether. studymind.co.uk

Specific Reaction Pathways and Mechanistic Insights

The nitrile group of this compound can be hydrolyzed to form a carboxylic acid. studymind.co.uknih.gov This transformation is a fundamental reaction in organic chemistry. researchgate.net The hydrolysis can be catalyzed by either acid or base. pressbooks.pub

The base-catalyzed hydrolysis proceeds through the nucleophilic addition of a hydroxide (B78521) ion to the carbon of the nitrile group, forming an imine anion. This intermediate is then further hydrolyzed to a carboxylate anion, which upon acidification, yields the carboxylic acid. pressbooks.pub In some enzymatic systems, the hydrolysis of 3-hydroxybenzonitrile has been observed, although at a lower rate compared to other substituted benzonitriles. cuni.cz

The hydrolysis of nitriles can be significantly influenced when the nitrile is coordinated to a metal center. Studies on pentaamminecobalt(III) complexes have shown that coordinated nitriles undergo facile hydrolysis to the corresponding carboxamides. cdnsciencepub.com This reaction provides chemical evidence for the coordination of the nitrile nitrogen to the metal. cdnsciencepub.com

Research on the hydrolysis of cyanophenols at a bimetallic dirhenium(III, III) core has demonstrated the formation of bridging amidate ligands. researchgate.net This indicates that the nitrile group is hydrolyzed to an amidate which then coordinates to the metal centers. researchgate.net The reaction proceeds by heating the nitrile with the dirhenium complex. researchgate.net

Kinetic studies on the hydration of aliphatic nitriles catalyzed by an osmium polyhydride complex have provided evidence for a mechanism involving the initial coordination of the nitrile to the metal center, followed by nucleophilic attack of a hydroxo group at the carbon atom of the coordinated nitrile. acs.org While this study focused on aliphatic nitriles, the principles of nitrile activation through coordination to a metal center are broadly applicable.

Hydrolysis of the Nitrile Group.

Influence of Metal Coordination on Reactivity

The coordination of this compound to a metal center can significantly alter its electronic properties and, consequently, its chemical reactivity. This is particularly evident in studies of proton-coupled electron transfer (PCET), a fundamental process in many chemical and biological reactions. While direct studies on this compound are less common, research on its isomer, 4-cyanophenol, provides significant insights. When 4-cyanophenol is part of a covalent dyad with a photoexcitable metal complex, such as Ru(bpz)₃²⁺ (where bpz is 2,2'-bipyrazine), the coordination environment dictates the reaction pathway. rsc.org

Upon photoexcitation, a long-range PCET can occur. For a dyad containing 4-cyanophenol, the reaction proceeds via a concerted proton-electron transfer (CPET), where the proton and electron are transferred in a single kinetic step. rsc.org This is demonstrated by a significant kinetic isotope effect (KIE) of 2.0 ± 0.2 when the phenolic proton is replaced by deuterium. In contrast, a similar dyad with unsubstituted phenol reacts through a stepwise mechanism, where electron transfer precedes proton transfer. rsc.org The electron-withdrawing nature of the cyano group in 4-cyanophenol makes the CPET pathway more favorable. It is reasonable to infer that this compound would exhibit similar behavior, with its reactivity being modulated by the specific geometry and electronic coupling dictated by its coordination to a metal center. The position of the cyano group influences the O-H bond dissociation free energy, which in turn affects the kinetics of the PCET process. rsc.org

Studies on various metal complexes show that the geometry around the metal ion and the flexibility of the ligands influence catalytic activities, such as the oxidation of catechols. acs.org By extension, the coordination of this compound to a metal catalyst would attune the reactivity of both the phenolic hydroxyl group and the cyano group, making them susceptible to transformations not readily achievable in the uncoordinated state.

H-Shift in Photochemical Processes

Photochemical processes involving cyanophenols can induce significant intramolecular rearrangements, most notably hydrogen (H) shifts. Research on matrix-isolated 2-cyanophenol demonstrates that upon UV irradiation, the molecule can undergo several transformations. One key process is a acs.org H-shift, where the hydrogen atom from the hydroxyl group migrates to the nitrogen atom of the cyano group. acs.orgresearchgate.net This transfer results in the formation of an isomeric ketenimine. acs.orguc.pt

Other competing photochemical pathways for 2-cyanophenol include:

O-H bond cleavage: This leads to the formation of a cyanophenoxyl radical and a hydrogen atom. researchgate.netuc.pt

Tautomerization: Recombination of the detached hydrogen atom at a ring carbon can result in an oxo tautomer. researchgate.netuc.pt

Decomposition: The molecule can break down into smaller fragments like fulvenone, hydrogen cyanide (HCN), and hydrogen isocyanide (HNC). researchgate.netuc.pt

While this detailed study was performed on the ortho isomer, the fundamental principles of photo-induced H-shifts are applicable to this compound. The specific energy requirements and product distribution would differ due to the meta position of the cyano group, which alters the electronic distribution and steric environment of the molecule. Another related photochemical rearrangement is observed in bicyclo[3.1.0]hex-3-en-2-ones, which can be converted to phenolic compounds through a process involving a 1,2-hydrogen shift in a diradical or zwitterionic intermediate. cdnsciencepub.com This highlights the general propensity of related structures to undergo H-shifts under photochemical conditions to yield stable aromatic systems.

Catalytic Transformations Involving this compound

This compound can participate in various metal-catalyzed transformations, particularly cross-coupling reactions. The Ullmann condensation, a classic copper-catalyzed reaction, is used to form diaryl ethers. Modern protocols using copper iodide (CuI) with ligands like picolinic acid in DMSO have proven effective for the O-arylation of phenols with aryl halides. nih.gov These methods are tolerant of various functional groups, and phenols containing electron-withdrawing groups like the cyano group are viable substrates. For instance, 3-hydroxypyridine, an analog of this compound, successfully couples with a range of aryl halides under these conditions. nih.gov

Palladium catalysts are also central to reactions involving cyanophenol derivatives. In one example, a phosphonate-based template featuring a 2-hydroxybenzonitrile (B42573) directing group was used for the meta-C–H olefination of benzyl (B1604629) phosphonates. nih.gov This demonstrates the utility of the cyanophenol moiety in directing metal catalysts to specific positions for C-H activation.

Furthermore, rhodium and copper catalysts have been employed in denitrative cross-coupling reactions to synthesize diaryl ethers from nitroarenes and arylboronic acids. acs.org Nitroarenes containing a cyano group are effective substrates in these transformations, suggesting that a molecule like 3-cyano-nitrobenzene could be used to synthesize derivatives of this compound. acs.org

| Reaction Type | Catalyst System | Substrates | Product Type |

| O-Arylation | CuI / Picolinic Acid | 3-Hydroxypyridine + Aryl Halides | Heteroaryl Diaryl Ethers |

| meta-C-H Olefination | Pd(OAc)₂ / N-Ac-Ph-OH | Benzyl Phosphonates | meta-Olefinated Arenes |

| Denitrative C-O Coupling | RhCl(PPh₃)₃ or CuO NPs | Nitroarenes + Arylboronic Acids | Diaryl Ethers |

Organocatalysis , which uses small organic molecules as catalysts, represents a growing field in chemical synthesis. mdpi.com While specific examples detailing the organocatalytic transformation of this compound are not prominent, the principles of organocatalysis are broadly applicable. For instance, hybrid biocatalytic-chemocatalytic cascades have been developed where an enzyme performs an initial transformation, followed by an organocatalyst that carries out a subsequent reaction in the same pot. chemrxiv.org A molecule like this compound, with its nucleophilic hydroxyl group and electrophilic nitrile carbon, could potentially serve as a substrate in various organocatalytic reactions, such as acid-base or hydrogen-bonding catalysis. rsc.org

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. Nitrilase enzymes are particularly relevant as they catalyze the hydrolysis of nitriles directly to carboxylic acids. researchgate.net This "green" method avoids harsh reagents and conditions. Studies have shown that whole-cell biocatalysts containing nitrilases can convert various substituted benzonitriles. For example, a nitrilase from Klebsiella pneumoniae subsp. ozaenae was shown to hydrolyze bromoxynil (B128292) (3,5-dibromo-4-hydroxybenzonitrile), indicating its activity on cyanophenol-like structures. researchgate.net While this compound itself was not tested in this specific study, the enzyme's ability to process substrates like 3-fluoro-4-hydroxybenzonitrile (B1304121) suggests that it could likely convert this compound to 3-hydroxybenzoic acid. The efficiency of such biocatalytic conversions is highly dependent on the specific enzyme and reaction conditions. researchgate.net

Heterogeneous catalysis, where the catalyst is in a different phase from the reactants, is fundamental to many industrial chemical processes due to the ease of catalyst separation and recycling. baranlab.orgmdpi.com A primary application involving this compound is catalytic hydrogenation. The nitrile group (-CN) can be reduced to a primary amine (-CH₂NH₂) using various heterogeneous catalysts.

Common catalysts for nitrile hydrogenation include:

Raney Nickel: A versatile and highly active catalyst for nitrile reduction. baranlab.org

Palladium on Carbon (Pd-C): Effective for hydrogenating benzonitriles to benzylamines. The reaction can be influenced by additives; for instance, the presence of an acid can prevent the formation of secondary and tertiary amine byproducts. drhazhan.com

Platinum-based catalysts: Platinum on supports like alumina (B75360) (Al₂O₃) can also be used. baranlab.org

The reduction of this compound over such catalysts would yield 3-(aminomethyl)phenol. The reaction conditions, including solvent, temperature, pressure, and the choice of catalyst, can be tuned to optimize the yield and selectivity of the desired primary amine. drhazhan.com The solid support in a heterogeneous catalyst can also play a key role, sometimes participating in the reaction or influencing selectivity through its surface properties. baranlab.org

| Catalyst | Reaction Type | Product of this compound |

| Raney Nickel | Hydrogenation | 3-(Aminomethyl)phenol |

| Palladium on Carbon (Pd-C) | Hydrogenation | 3-(Aminomethyl)phenol |

| Platinum on Alumina (Pt/Al₂O₃) | Hydrogenation | 3-(Aminomethyl)phenol |

Applications of 3 Cyanophenol in Advanced Materials and Chemical Synthesis

Precursor in Complex Organic Molecule Synthesis

The chemical reactivity of 3-cyanophenol makes it an important precursor in the field of complex organic synthesis. The presence of the nitrile (-C≡N) and phenol (B47542) (-OH) groups on the aromatic ring opens up multiple pathways for molecular elaboration. Organic synthesis often involves the step-by-step construction of complex molecular architectures from simpler starting materials. libretexts.orglkouniv.ac.innih.gov

The nitrile group can undergo a variety of transformations. For instance, it can be reduced to a primary amine (-CH₂NH₂), which is a key functional group for introducing nitrogen-containing moieties into a molecule. Alternatively, the nitrile can be hydrolyzed to a carboxylic acid (-COOH), providing a different reactive handle for further modifications.

The phenolic hydroxyl group also offers numerous possibilities for synthetic chemists. It can be alkylated to form ethers or acylated to form esters. Furthermore, the phenol group activates the aromatic ring, facilitating electrophilic aromatic substitution reactions at the positions ortho and para to the hydroxyl group. This allows for the introduction of additional functional groups onto the benzene (B151609) ring, further increasing the molecular complexity. The oxidation of the phenol group can also lead to the formation of quinones, which are another class of reactive intermediates.

The strategic manipulation of these functional groups allows chemists to use this compound as a starting point to build intricate molecular frameworks that are often difficult to access through other synthetic routes. This versatility underscores its importance as a fundamental building block in the toolbox of modern organic synthesis.

Role in Pharmaceutical Intermediate Synthesis

This compound is a significant intermediate in the pharmaceutical industry, contributing to the synthesis of various therapeutic agents. Its structural features are incorporated into the final drug molecules, often playing a critical role in their biological activity.

This compound is explicitly identified as an intermediate in the synthesis of novel serotonin (B10506) 5-HT1A receptor agonists. fishersci.canih.gov Serotonin 5-HT1A receptors are a subtype of serotonin receptors widely distributed in the central nervous system and are implicated in the regulation of mood, cognition, and pain. wikipedia.orgjneuropsychiatry.org Agonists of this receptor are compounds that bind to and activate it, mimicking the effect of the natural neurotransmitter, serotonin.

The development of new 5-HT1A receptor agonists is an active area of pharmaceutical research, with potential applications in treating conditions like anxiety, depression, and pain. jneuropsychiatry.org Research has shown that new agonists synthesized using this compound as a starting material exhibit antinociceptive (pain-relieving) activity in vivo. fishersci.canih.gov The synthesis of these complex molecules often involves multiple steps where the this compound scaffold is modified to achieve the desired affinity and efficacy for the 5-HT1A receptor.

Beyond its role in serotonin receptor agonists, this compound and its derivatives are utilized in the development of other classes of new therapeutic agents.

Anticonvulsant Agents: Research into new treatments for epilepsy has explored derivatives of this compound. In the synthesis of novel alaninamide derivatives with potential anticonvulsant activity, this compound is used as a starting material. mdpi.com The synthetic pathway involves the alkylation of this compound, followed by the reduction of the nitrile group to an amine, which is then further reacted to produce the final target compounds. mdpi.com These efforts are part of the ongoing search for more effective antiepileptic drugs with fewer side effects. nih.govptfarm.plmdpi.comresearchgate.net

Antitubercular Agents: The global health challenge of tuberculosis, particularly drug-resistant strains, necessitates the discovery of new drugs. nih.gov In this context, derivatives of 3-hydroxybenzonitrile have been used as starting materials in the synthesis of new compounds targeting Mycobacterium tuberculosis. nih.gov For instance, 3-bromo-5-hydroxybenzonitrile (B1289605) has been used to create novel furan-based compounds that show promising antitubercular activity. nih.govacs.org These molecules are designed to inhibit essential enzymes in the bacteria, representing a potential new avenue for tuberculosis therapy.

The pharmaceutical industry is increasingly adopting biocatalysis to create more sustainable and efficient manufacturing processes. researchgate.net Nitrilases, a class of enzymes, are of particular interest as they can hydrolyze nitrile compounds directly to the corresponding carboxylic acids under mild, aqueous conditions, which is a hallmark of green chemistry. researchgate.netasm.orgcuni.cz This enzymatic conversion is an alternative to harsh chemical hydrolysis methods that often require strong acids or bases and high temperatures. researchgate.net

While the direct biocatalytic conversion of this compound using nitrilase is an area of potential, extensive research has demonstrated the successful application of nitrilases on structurally similar compounds. For example, the biotransformation of 3-cyanopyridine (B1664610) to nicotinic acid (a form of vitamin B3) is a well-established industrial process. asm.org Similarly, nitrilases have been used for the conversion of other aromatic nitriles. researchgate.net The principles of nitrilase-mediated hydrolysis, including the enzyme's specificity and the optimization of reaction conditions, are well-studied. researchgate.netasm.orgcuni.cz Given the successful hydrolysis of other cyanophenol isomers and related nitriles, biocatalytic approaches using nitrilases represent a promising and environmentally friendly method for converting this compound into valuable pharmaceutical intermediates.

Applications in Agrochemicals

This compound serves as a precursor in the synthesis of various agrochemicals, including pesticides and herbicides. The inclusion of the cyanophenol moiety can be crucial for the biological activity of the final product. While specific examples for the 3-isomer are less commonly cited in readily available literature, the general class of cyanophenols is important in this sector. For instance, the fungicide azoxystrobin (B1666510) is synthesized using 2-cyanophenol, and the herbicide bromoxynil (B128292) is structurally related to 4-cyanophenol. microchem.fr The hydroxybenzonitrile chemical group is a recognized class of herbicides. google.com These compounds often work by inhibiting essential processes in the target weeds or fungi, such as photosynthesis. made-in-china.com The organothiophosphate insecticide Cyanophos is functionally related to 4-cyanophenol. nih.gov The versatility of the cyanophenol structure allows for the creation of a diverse range of molecules with potential applications in crop protection.

Use in Dye Manufacturing

The structural properties of this compound make it a useful precursor in the manufacturing of dyes. The phenol group makes it a suitable coupling component in the synthesis of azo dyes. Azo dyes are a large and important class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). unb.caresearchgate.netekb.eg

The general synthesis of an azo dye involves a two-step process: diazotization and coupling. unb.ca In the diazotization step, an aromatic amine is converted into a diazonium salt. In the subsequent coupling step, this highly reactive diazonium salt is reacted with a coupling component, which is typically an electron-rich aromatic compound like a phenol or an aniline (B41778) derivative. unb.ca 3-Aminophenol, which can be derived from this compound by reduction of the nitrile group to an amine and subsequent hydrolysis, is used in the synthesis of new azo dyes. researchgate.netscholarsresearchlibrary.com The resulting dyes can be used to color a variety of materials, including textiles. scholarsresearchlibrary.com The specific shade and properties of the dye can be tuned by varying the structure of the diazo component and the coupling component. unb.ca

Integration into Polymer Production

This compound, also known as 3-hydroxybenzonitrile, serves as a valuable monomer and modifier in the production of advanced polymers. Its bifunctional nature, possessing both a reactive phenolic hydroxyl group and a nitrile group, allows for its integration into various polymer architectures to impart specific properties. One notable application is its use as an end-capping agent in the synthesis of polycarbonates.

In interfacial polymerization processes, this compound can be used to terminate the growth of polymer chains. For instance, in the production of branched, bisphenol A (BPA) homopolycarbonates, cyanophenols act as end-capping agents. fishersci.ca This controlled termination is crucial for regulating the molecular weight and, consequently, the material's processing characteristics and physical properties, such as melt flow and impact strength. The incorporation of the cyano- group at the polymer chain end can also modify the polymer's surface energy, polarity, and compatibility with other materials.

The reactivity of this compound makes it a suitable component for creating a range of polymers beyond polycarbonates, including polyesters and other condensation polymers where a phenolic monomer is required. fishersci.ca

Table 1: Examples of Polymers Incorporating Cyanophenol

| Polymer Type | Role of Cyanophenol | Resulting Polymer | Key Feature |

| Polycarbonate | End-capping Agent | Cyanophenol end-capped bisphenol A homopolycarbonate | Controlled molecular weight and modified end-group functionality. fishersci.ca |

Development of New Materials and Drug Delivery Systems

The unique chemical structure of this compound makes it a building block for novel materials and a component in the design of sophisticated drug delivery systems. fishersci.ca The ability of its hydroxyl and cyano groups to participate in hydrogen bonding is a key factor driving its use in supramolecular chemistry and materials science. fishersci.ca

While direct applications in marketed drug delivery systems are not prominent, the development of intelligent polymers for pharmaceutics is a rapidly advancing field. wikidata.org These systems often rely on biodegradable and biocompatible polymers designed to release therapeutic agents in a controlled manner. fishersci.ca The integration of functional monomers like this compound into such polymer backbones could offer a strategy to tune drug-carrier interactions, enhance drug loading, and control release kinetics. The principles of using precision polymers for creating innovative drug delivery vehicles are well-established, focusing on tailor-made monomers to meet specific application needs. wikidata.orgsigmaaldrich.com

A significant area of research involving this compound is its use in forming hydrogen-bonded supramolecular structures, particularly liquid crystals. fishersci.ca Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals, and they are foundational to technologies like electronic displays.

Research has demonstrated that combining this compound with compounds such as 4-alkoxystilbazoles results in the formation of hydrogen-bonded complexes. fishersci.cafishersci.nl In these complexes, a specific and directional hydrogen bond forms between the hydroxyl group (-OH) of the this compound and the nitrogen atom of the stilbazole pyridine (B92270) ring (O-H···N). fishersci.ca

A key finding is that the placement of the cyano group is critical to the stability of the resulting material. Complexes made with this compound exhibit more stable liquid crystal phases (mesophases) compared to analogous complexes formed with its isomer, 4-cyanophenol. fishersci.cafishersci.nl This is attributed to the geometry of the this compound complex, which increases the molecular anisotropy—a key factor for stable mesophase formation. fishersci.ca This structural control highlights the importance of isomer selection in the design of advanced functional materials.

Table 2: Research Findings on Hydrogen-Bonded Complexes of this compound

| Interacting Molecule | Type of Complex Formed | Key Research Finding | Reference |

| 4-Alkoxystilbazoles | Hydrogen-Bonded Liquid Crystal | Mesophases are more stable and enantiotropic compared to those formed with 4-cyanophenol. fishersci.cafishersci.nl | fishersci.ca |

| 4-Octyloxystilbazole | Hydrogen-Bonded Complex | The hydrogen bond is a primary force inducing self-assembly into predictable supramolecular aggregates. fishersci.ca | fishersci.ca |

Chemo- and Biosensors for Environmental Monitoring

Chemosensors and biosensors are analytical devices used for the detection of chemical and biological substances, offering applications in environmental monitoring, food safety, and healthcare. thegoodscentscompany.com A sensor typically consists of a recognition element that interacts with the target analyte and a transducer that converts this interaction into a measurable signal. sigmaaldrich.comsuprabank.org

Biosensors utilize a biological recognition element, such as an enzyme, antibody, or DNA. thegoodscentscompany.comsigmaaldrich.com

Chemosensors employ a chemical recognition element, which can be a synthetic receptor like a molecularly imprinted polymer or an ionophore. thegoodscentscompany.com

Phenolic compounds are a class of environmental pollutants that can be monitored using these sensor technologies. sigmaaldrich.com While specific sensors designed exclusively for this compound are not widely documented, the principles for detecting general phenolic compounds or nitriles are applicable.

For instance, a biosensor for this compound could be developed using an enzyme that specifically oxidizes phenolic substrates. The enzymatic reaction would produce a change in a measurable parameter, such as oxygen consumption or the generation of an electrochemically active product, which is then detected by the transducer. suprabank.org

Alternatively, a chemosensor could be fabricated by creating a molecularly imprinted polymer. This involves polymerizing a material in the presence of this compound, which acts as a template. After removing the template molecules, the polymer is left with cavities that are specifically shaped to re-bind this compound, allowing for selective detection. The development of such portable and rapid sensors is crucial for on-site environmental analysis. thegoodscentscompany.comsigmaaldrich.com

Environmental and Biological Research Aspects of 3 Cyanophenol

Environmental Presence and Implications

Phenolic compounds, including cyanophenols, are recognized as environmental pollutants often found in the wastewater of various industries such as pharmaceuticals, dyes, and agrochemicals. mdpi.com Their presence in aquatic environments is a concern due to their potential toxicity. mdpi.com While specific data on the environmental concentrations of 3-cyanophenol are not extensively documented in readily available literature, its classification as a phenol (B47542) derivative places it among compounds monitored in industrial effluents. mdpi.com Studies have highlighted that cyanophenols, in general, are analytes of interest in water analysis and environmental monitoring. researchgate.net The slight water solubility of this compound suggests it can be mobile in the environment, potentially contaminating water sources. guidechem.comfishersci.com Furthermore, investigations have pointed out that this compound can be resistant to biodegradation, which raises concerns about its persistence in ecosystems.

Degradation and Remediation Strategies

The removal of this compound from water sources is a significant area of research, focusing on both biodegradation and chemical degradation methods.

Biodegradation: Studies on the microbial degradation of cyanophenols have shown varied results. Some research indicates that this compound is resistant to biodegradation by certain microbial strains. For instance, the sulfate-reducing bacterium Desulfobacterium anilini has been shown to degrade other phenolic compounds but not 3-hydroxybenzoate or 4-cyanophenol, suggesting a recalcitrance of the cyanophenol structure to certain anaerobic degradation pathways. In contrast, under anaerobic conditions, the complete deiodination of the herbicide ioxynil (B1672095) (3,5-diiodo-4-hydroxybenzonitrile) to 4-cyanophenol by Desulfitobacterium chlororespirans has been observed, indicating that cyanophenols can be metabolites in microbial pathways. researchgate.net The biodegradation of cyanide itself is known to occur under alkaline conditions by certain isolated bacterial strains. nih.gov

Advanced Oxidation Processes (AOPs): AOPs are a set of chemical treatment procedures designed to remove organic materials from water through oxidation with highly reactive hydroxyl radicals (•OH). membranechemicals.com These processes are considered effective for the degradation of persistent organic pollutants. kirj.ee

Phototransformation: Research on the phototransformation of 3-hydroxybenzonitrile in water has been conducted to understand its degradation under the influence of light. acs.org

UV-based Processes: Processes combining UV light with oxidants like hydrogen peroxide (H₂O₂), ozone (O₃), or chlorine have been successfully used for the destruction of various phenolic compounds. kirj.eecalgoncarbon.comscispace.com The UV/H₂O₂ process, for example, generates hydroxyl radicals that can mineralize contaminants. calgoncarbon.com Similarly, the UV/chlorine process is recognized as an efficient method for degrading contaminants. scispace.com

Ozonation: Ozonation, particularly at elevated pH, is another AOP that can generate hydroxyl radicals to break down organic compounds. kirj.ee

The effectiveness of these AOPs depends on various factors, including pH, the concentration of the oxidant, and the intensity of UV radiation. kirj.ee

Biological Interactions and Mechanism of Action

The bifunctional nature of this compound, containing both a hydroxyl (-OH) and a nitrile (-C≡N) group, dictates its biological interactions.

This compound can interact with various molecular targets, primarily through mechanisms common to phenolic compounds. It has been investigated for its potential to inhibit enzymes. For example, phenolic compounds can act as competitive inhibitors for enzymes like ascorbate (B8700270) oxidase. nih.gov The inhibitory effect is often pH-dependent and influenced by the substituents on the phenol ring. nih.gov The general mechanism of enzyme inhibition can involve the inhibitor binding to the enzyme's active site, preventing the substrate from binding. uobaghdad.edu.iq In some cases, this binding can be irreversible if a covalent bond is formed. savemyexams.com

The hydroxyl group of this compound is capable of forming hydrogen bonds with amino acid residues in the active sites of enzymes or receptors. smolecule.com This interaction is a key feature of how phenolic compounds bind to proteins. pnas.org For instance, in studies of designed enzymes, the phenolic hydroxyl of ligands like 2-cyanophenol and 4-nitrophenol (B140041) has been shown to form hydrogen bonds with histidine residues in the enzyme's active site. pnas.org This hydrogen bonding can influence the enzyme's activity and is crucial for the binding of the inhibitor. pnas.org NMR relaxation measurements have been used to estimate the distance between the copper center of an enzyme and bound phenolic inhibitors, confirming their proximity within the active site. nih.gov

The nitrile group in this compound can participate in nucleophilic addition reactions. This reactivity allows it to potentially modify the structure and function of biological molecules by reacting with nucleophilic groups present in biomolecules. In synthetic chemistry, the nitrile group can be reduced to an amine or hydrolyzed to a carboxylic acid, demonstrating its susceptibility to nucleophilic attack.

Studies in Enzyme-Catalyzed Reactions

This compound and its isomers are utilized in biological research to probe and understand enzyme-catalyzed reactions.

The Kemp elimination is a classic example where a cyanophenol is the reaction product. vander-lingen.nlnih.gov This reaction involves the base-catalyzed ring-opening of a benzisoxazole to form a cyanophenol. nih.govacs.org It is a well-studied model system for proton abstraction from carbon and has been used to assess the catalytic efficiency of natural and computationally designed enzymes, known as Kemp eliminases. nih.govpnas.orgresearchgate.net The rate of cyanophenol formation in this reaction provides a measure of the enzyme's catalytic power. pnas.org

Furthermore, cyanophenols serve as ligands in studies aimed at understanding enzyme active sites. By observing the binding of molecules like 2-cyanophenol to an enzyme's active site through X-ray crystallography, researchers can elucidate the mechanism of the enzyme. pnas.org The specific interactions, such as hydrogen bonding between the phenolic hydroxyl and active site residues, provide insight into how the enzyme recognizes and acts upon its substrates. pnas.org

Potential in Plant-Pathogen Interaction Studies

This compound has demonstrated potential as a subject of interest in the study of plant-pathogen interactions. Research has indicated that this compound can stimulate the germination of urediniospores, which are a type of fungal spore, in certain plant pathogenic fungi. apsnet.org Specifically, studies on Puccinia helianthi (sunflower rust) and Uromyces vignae (cowpea rust) have shown that various aromatic compounds, including nitriles like this compound, can act as germination stimulators. apsnet.org

In the case of Puccinia helianthi, a significant number of the active aromatic compounds that stimulated uredospore germination were nitriles. apsnet.org The water-soluble nature of this compound allows it to be applied to rusted plants, where it can induce the germination of these spores. apsnet.org This characteristic is valuable for research purposes, as it allows for controlled studies on the infection process of these pathogens. The ability to artificially stimulate spore germination can aid in understanding the initial stages of fungal invasion and the subsequent defense responses of the host plant.

The broader context of plant defense mechanisms often involves phenolic compounds and cyanogenic substances. nih.govmdpi.comresearchgate.netplantae.org Phenolic compounds are a major class of plant secondary metabolites that can act as signaling molecules and defense agents against a wide range of pathogens. nih.govresearchgate.net Similarly, cyanogenic compounds can release toxic hydrogen cyanide upon tissue damage, serving as a direct chemical defense against herbivores and pathogens. mdpi.complantae.org While this compound itself is a synthetic compound, its structural similarity to naturally occurring phenolic and nitrile-containing molecules suggests its utility as a tool to probe these complex biological interactions. The study of how pathogens respond to compounds like this compound can provide insights into the chemical ecology of plant-microbe interactions and may inform strategies for disease management.

Toxicological Studies and Metabolic Fate

The toxicological profile of this compound and its metabolic fate have been investigated through both in vitro and in vivo studies, often in the context of its precursor, benzonitrile (B105546).

In vitro studies provide a foundational understanding of the potential toxicity of this compound at the cellular level. Research on benzonitrile, which is metabolized to cyanophenols, has shown that it is not genotoxic in bacterial reverse mutation assays. industrialchemicals.gov.au Studies using rabbit liver microsomes have confirmed the biotransformation of benzonitrile to hydroxybenzonitriles, including 3-hydroxybenzonitrile (this compound). industrialchemicals.gov.au

Further in vitro investigations are crucial to elucidate the specific cytotoxic and genotoxic potential of this compound on various cell lines, particularly liver cells, given the observed hepatotoxicity of related compounds. smolecule.com Such assessments can help to identify the molecular initiating events and cellular pathways affected by this compound.

In vivo toxicological data for this compound is often derived from studies on its parent compound, benzonitrile. Animal studies indicate that benzonitrile can be absorbed through oral, dermal, and inhalation routes. industrialchemicals.gov.au Following oral administration in rabbits, a significant portion of the dose is excreted as metabolites, including cyanophenols. industrialchemicals.gov.au

Repeated dose toxicity studies in rats and mice have shown that the primary target organs for benzonitrile toxicity are the liver and kidneys. industrialchemicals.gov.au In rats, intraperitoneal administration of benzonitrile led to a significant decrease in hepatic glutathione (B108866) levels, which is an indicator of oxidative stress and potential hepatotoxicity. industrialchemicals.gov.aubgrci.de However, this effect was reversible. industrialchemicals.gov.au In mice, high doses of benzonitrile resulted in liver damage, including karyomegaly and necrosis of hepatocytes. industrialchemicals.gov.au It is important to note that while benzonitrile contains a cyanide group, toxicokinetic data from animal studies indicate that it does not form free cyanide in vitro or in vivo. industrialchemicals.gov.au

The metabolism of this compound is closely linked to the biotransformation of benzonitrile. The major metabolic pathway for benzonitrile is aromatic hydroxylation, which results in the formation of cyanophenols. industrialchemicals.gov.aunih.gov In rats, the microsomal hydroxylation of deuterated benzonitrile yielded 4-hydroxybenzonitrile (B152051) as the primary metabolite, with smaller amounts of 3-hydroxybenzonitrile and 2-hydroxybenzonitrile (B42573) being formed. industrialchemicals.gov.au

Once formed, these cyanophenol metabolites can undergo further conjugation reactions. In rabbits, following oral administration of benzonitrile, the identified metabolites in the urine included sulfate (B86663) and glucuronic acid conjugates of the hydroxylated compounds. industrialchemicals.gov.au A smaller fraction was also found to be converted to mercapturic acid, and a portion was hydrolyzed to benzoic acid. industrialchemicals.gov.au The metabolic pathway of the related compound Cyanox (O,O-dimethyl O-(4-cyanophenyl) phosphorothioate) in rats also shows the formation of p-cyanophenol, which is then excreted as conjugates. tandfonline.com

The primary metabolites of benzonitrile are summarized in the table below: